molecular formula C19H23ClN2O2S B241251 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide

Cat. No. B241251
M. Wt: 378.9 g/mol
InChI Key: JLSLOIHGHBBGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 acts as a selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell signaling pathways. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways and disrupts the survival and proliferation of B-cells. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cells. In vivo studies have shown that TAK-659 reduces tumor growth in mouse models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Another area of research is the investigation of the potential applications of TAK-659 in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential side effects.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(2-thienyl)ethyl 2-(2-chlorophenoxy)acetate. The final step involves the reaction of this intermediate with piperidine to form 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H23ClN2O2S/c20-15-7-2-3-8-17(15)24-14-19(23)21-13-16(18-9-6-12-25-18)22-10-4-1-5-11-22/h2-3,6-9,12,16H,1,4-5,10-11,13-14H2,(H,21,23)

InChI Key

JLSLOIHGHBBGCH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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